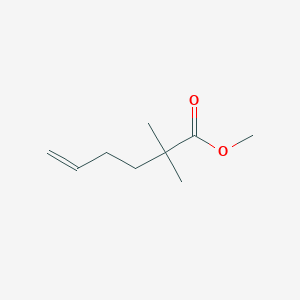
3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Bromo-3-fluorophenylacetic acid” is a related compound . It has a molecular weight of 233.04 and its IUPAC name is (4-bromo-3-fluorophenyl)acetic acid .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as “4-Bromo-3-fluorophenylacetic acid” and “(3-Bromo-4-fluorophenyl)boronic acid” have been synthesized and used in various studies .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluorophenylacetic acid” is given by the InChI code: 1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-fluorophenylacetic acid” include a boiling point of 111-113°C, and it is a solid-powder at room temperature . Another related compound, “3-Fluorophenylboronic acid”, has a melting point of 214-218°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Halogenated compounds, including those with bromo and fluoro substituents, are crucial intermediates in organic synthesis. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the utility of halodeboronation of aryl boronic acids, suggesting that similar transformations could apply to the study compound for generating nitriles or other derivatives with potential biological or material applications (Szumigala et al., 2004).
Fluorescence and Sensing
- Fluorophores and fluorescent probes are another significant area of application for halogenated compounds. A study on the development of fluorescent amino acids for biosynthetic incorporation into proteins shows the potential for such compounds in studying protein dynamics and interactions, suggesting that derivatives of the compound could serve as novel fluorophores or components of larger fluorescent molecules (Summerer et al., 2006).
Material Science
- In material science, halogenated compounds are used to modify the properties of polymers and create novel materials with specific characteristics. For example, the synthesis of polyfluorenes from halogenated building blocks for the development of fluorescent nanoparticles demonstrates how halogenated phenyl compounds can contribute to the creation of materials with enhanced optical properties (Fischer et al., 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as “4-Bromo-3-fluorophenylacetic acid” and “(3-Bromo-4-fluorophenyl)boronic acid” continue to be used in various studies . These compounds have potential applications in the synthesis of medicines, pesticides, dyes, etc .
Propiedades
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUKUQSXILIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid | |
CAS RN |
1897493-84-3 |
Source


|
| Record name | 3-(4-bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2646293.png)




![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)
